2,2-Dimethoxy-1,3-dioxolane

Description

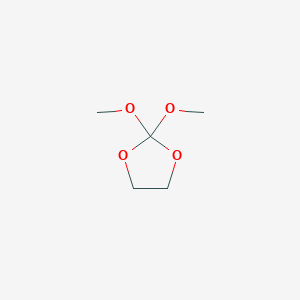

Structure

3D Structure

Properties

CAS No. |

66747-32-8 |

|---|---|

Molecular Formula |

C5H10O4 |

Molecular Weight |

134.13 g/mol |

IUPAC Name |

2,2-dimethoxy-1,3-dioxolane |

InChI |

InChI=1S/C5H10O4/c1-6-5(7-2)8-3-4-9-5/h3-4H2,1-2H3 |

InChI Key |

XYVVDHQZWOHDPJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1(OCCO1)OC |

Origin of Product |

United States |

Advanced Applications and Synthon Utility of 2,2 Dimethoxy 1,3 Dioxolane in Organic Synthesis

Protective Group Chemistry Applications

The primary role of 1,3-dioxolane (B20135) formation in synthesis is to act as a temporary shield for certain functional groups against reaction conditions that would otherwise transform them. This strategy is fundamental for increasing the efficiency and yield of multi-step syntheses.

The most important method for the protection of 1,2- and 1,3-diols is their conversion into cyclic acetals or ketals. bamu.ac.in This transformation is frequently accomplished by reacting the diol with an appropriate ketone or an acetal (B89532) under acidic conditions. A particularly effective and widely used reagent for this purpose is 2,2-dimethoxypropane (DMP), which readily reacts with diols in the presence of an acid catalyst, such as p-Toluenesulfonic Acid (p-TsOH), or even milder catalysts like iodine. bamu.ac.inchemicalbook.com

The reaction with 2,2-dimethoxypropane is highly efficient because it is an equilibrium process where the formation of the volatile and neutral byproduct, methanol (B129727), drives the reaction toward the protected product. chemicalbook.comyoutube.com This avoids the need for water removal, which is necessary when using acetone (B3395972) as the reagent. bamu.ac.in This method is crucial in the chemistry of carbohydrates, nucleosides, and alkaloids, where polyol systems are common. bamu.ac.in

Table 1: Catalysts and Reagents for Diol Protection

| Diol Type | Reagent | Catalyst Examples | Resulting Protected Group |

|---|---|---|---|

| 1,2-Diols | 2,2-Dimethoxypropane | p-TsOH, Iodine, ZrCl₄ | Isopropylidene Ketal (Acetonide) |

| 1,3-Diols | 2,2-Dimethoxypropane | p-TsOH, Iodine | Isopropylidene Ketal (Acetonide) |

This table provides an overview of common reagents and catalysts used to form isopropylidene protecting groups for diols.

Conversely, the 1,3-dioxolane structure can be used to protect carbonyl groups found in aldehydes and ketones. guidechem.com In this application, the carbonyl compound is reacted with a 1,2-diol, typically ethylene (B1197577) glycol, in the presence of an acid catalyst. organic-chemistry.org This forms a cyclic ketal or acetal, which is stable to nucleophiles and bases. organic-chemistry.org

This protection strategy is vital when a reaction, such as reduction or organometallic addition, needs to be performed on another functional group within the molecule without affecting the carbonyl group. guidechem.com The protecting group can later be removed by hydrolysis in aqueous acid to regenerate the original carbonyl compound. organic-chemistry.org

Emerging Applications in Sustainable Chemistry

Green Solvents in Industrial and Academic Contexts

The drive towards sustainable chemistry has intensified the search for green solvents to replace hazardous traditional solvents. Green solvents are characterized by their renewability, biodegradability, low toxicity, and high performance. Dioxolane and its derivatives, often derived from renewable resources like glycerol, are a promising class of green solvents. wikipedia.orgresearchgate.netnih.gov Their utility spans various applications, from being components in coatings and adhesives to serving as electrolytes in batteries. silverfernchemical.com

Industrial Context: A Focus on Dioxolane Derivatives

In an industrial capacity, 1,3-dioxolane is recognized for its versatility as a solvent for a wide array of polymers and resins, making it a valuable component in the formulation of coatings, adhesives, and inks. silverfernchemical.com Its favorable properties include a high solvency power and a good evaporation rate. silverfernchemical.com Furthermore, its low toxicity and chemical stability make it a safer alternative in many industrial processes. silverfernchemical.com

Glycerol, a byproduct of biodiesel production, can be used to synthesize various solvents, including 2,2-dimethyl-1,3-dioxolane-4-methanol (Solketal), which finds use in the formulation of inks and cleaners. wikipedia.org The development of bio-based solvents from waste materials is a key aspect of green chemistry, and dioxolane derivatives are at the forefront of this movement. wikipedia.org

Academic Research: Exploring Novel Applications

Academic research has delved into the potential of various dioxolane compounds as green alternatives in organic synthesis and advanced materials. For instance, 1,3-dioxolane has been investigated as a green solvent for the preparation of carbon nanotube-modified electrodes and in the extraction of poly(3-hydroxybutyrate). researchgate.net Studies have highlighted its advantages, such as not being carcinogenic, toxic, or explosive. researchgate.net

A structurally related compound, 5-methyl-1,3-dioxolane-4-one, derived from lactic acid and formaldehyde, has been proposed as a green polar aprotic solvent. Research has shown its stability under neutral or basic conditions and its effectiveness in facilitating chemical reactions.

While direct research on 2,2-Dimethoxy-1,3-dioxolane as a green solvent is sparse, the properties of its analogs suggest its potential. The presence of the dioxolane ring, as seen in numerous natural and synthetic drugs, is known to enhance biological activity, indicating the broader utility of this chemical scaffold. researchgate.net

Properties of a Representative Dioxolane Derivative

To provide a tangible example of the characteristics of this class of compounds, the properties of the closely related 2,2-Dimethyl-1,3-dioxolane are presented below. It is important to note that these values are for a related compound and are used here for illustrative purposes due to the limited data on this compound.

| Property | Value |

| Molecular Formula | C5H10O2 |

| Molecular Weight | 102.13 g/mol |

| Boiling Point | 92-93 °C |

| Density | 0.926 g/mL at 25 °C |

| Solubility in Water | Insoluble |

Data for 2,2-Dimethyl-1,3-dioxolane chemicalbook.comsigmaaldrich.com

The exploration of dioxolane-based compounds as green solvents is an active area of research. While specific data for this compound remains limited, the broader family of dioxolanes demonstrates significant promise in advancing the goals of sustainable chemistry in both industrial and academic spheres.

Computational and Theoretical Investigations of 2,2 Dimethoxy 1,3 Dioxolane

Quantum Chemical Calculations of Molecular Conformation and Geometry

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of molecules. For 2,2-Dimethoxy-1,3-dioxolane, the 1,3-dioxolane (B20135) ring is known to be nonplanar, adopting an "envelope" or "twisted" conformation to relieve torsional strain. The presence of two methoxy (B1213986) groups at the C2 position introduces additional degrees of conformational freedom and stereoelectronic effects.

High-level ab initio quantum chemistry calculations have been successfully used to predict the conformer populations of related cyclic ethers like 5-methoxy-1,3-dioxane. These studies are consistent with experimental data from gas-phase NMR vicinal coupling constant measurements. A significant factor influencing the conformation of such molecules is the anomeric effect, which describes the tendency of a heteroatomic substituent at an anomeric carbon to prefer an axial orientation. In the case of 2-alkoxy-1,3-dioxanes, the axial position for the alkoxy group is stabilized by this effect. It is therefore highly probable that the methoxy groups in this compound also experience significant anomeric effects, influencing their preferred orientation relative to the dioxolane ring.

Theoretical studies on the planar and puckered-ring conformations of 1,3-dioxole (B15492876) have shown that delocalization involving the oxygen lone pairs and the C-O antibonding orbital, a key feature of the anomeric effect, plays a decisive role in its nonplanar geometry. Similar electronic interactions are expected to dictate the geometry of this compound.

Table 1: Predicted Conformational Properties of this compound (Hypothetical Data based on Analogous Compounds) This table is illustrative and based on findings for structurally similar compounds. Specific computational data for this compound is not available.

| Property | Predicted Value/Observation | Basis of Prediction |

|---|---|---|

| Ring Conformation | Envelope or Twist | Studies on 1,3-dioxolane and its derivatives. chemicalbook.com |

| Orientation of Methoxy Groups | Influenced by the anomeric effect, with a preference for specific rotamers. | Analogous to 2-alkoxy-1,3-dioxanes. thieme-connect.de |

| Key Dihedral Angles | Non-zero values for ring torsions, indicating non-planarity. | Theoretical studies on 1,3-dioxole. acs.org |

Kinetic Modeling and Reaction Pathway Predictions

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular reactions in the gas phase. wikipedia.org It assumes that energy is rapidly distributed among all vibrational modes of a molecule before reaction occurs. While specific RRKM models for this compound have not been reported, the theory provides a framework for predicting its decomposition pathways.

Potential unimolecular reactions of this compound could involve ring-opening, fragmentation into smaller molecules, or rearrangement reactions. An RRKM-Master Equation (ME) model could be constructed to predict the rate constants for these processes as a function of temperature and pressure. This would involve:

Calculating the vibrational frequencies of the reactant and transition states using quantum chemistry methods.

Determining the energy barriers for each reaction channel.

Solving the master equation to account for collisional energy transfer.

Such models have been applied to the unimolecular decomposition of other cyclic ethers, providing insights into their thermal stability and reaction mechanisms.

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms by mapping out the potential energy surface. For this compound, a key reaction is its hydrolysis to form acetone (B3395972) and ethylene (B1197577) glycol, which is the reverse of its synthesis. The mechanism of acetal (B89532) and ketal hydrolysis is well-established to be acid-catalyzed and proceeds through a series of protonation and bond cleavage steps. chemistrysteps.com

DFT calculations can be employed to:

Determine the geometry of all reactants, intermediates, transition states, and products.

Calculate the activation energy (barrier height) for each step of the reaction.

Investigate the role of the catalyst (e.g., a hydronium ion) in lowering the reaction barriers.

Table 2: Hypothetical DFT-Calculated Energy Barriers for the Hydrolysis of this compound This table presents hypothetical data to illustrate the type of information that can be obtained from DFT studies, based on general knowledge of acetal hydrolysis.

| Reaction Step | Description | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| 1 | Protonation of a methoxy oxygen | Low barrier |

| 2 | Loss of methanol (B129727) to form an oxocarbenium ion | Rate-determining step |

| 3 | Nucleophilic attack by water | Low barrier |

| 4 | Deprotonation | Low barrier |

Structure-Reactivity Relationships and Electronic Effects

Structure-reactivity relationships (SRRs) describe how the chemical structure of a molecule influences its reactivity. nih.gov In this compound, the electronic properties of the methoxy groups and the dioxolane ring are key determinants of its reactivity.

The two oxygen atoms in the dioxolane ring and the two oxygen atoms of the methoxy groups possess lone pairs of electrons, making the molecule a Lewis base. These lone pairs can be donated to Lewis acids, initiating reactions such as acid-catalyzed hydrolysis. The electrophilicity of the central carbon atom (C2) is significantly influenced by the electron-donating effect of the four attached oxygen atoms.

Computational methods can quantify these electronic effects through the calculation of various molecular descriptors, such as:

Atomic charges: To identify the most electron-rich and electron-poor sites.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's ability to act as an electron donor or acceptor.

Electrostatic potential maps: To visualize the charge distribution and predict sites of nucleophilic or electrophilic attack.

For aldehydes and ketones, it is known that electron-donating groups attached to the carbonyl carbon reduce its electrophilicity and thus its reactivity towards nucleophiles. ncert.nic.in By analogy, the four oxygen atoms surrounding the C2 carbon in this compound stabilize the positive charge that develops on this carbon during the formation of the oxocarbenium ion intermediate in hydrolysis, thereby influencing the reaction rate.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, including their interactions with other molecules, such as solvents. researchgate.net An MD simulation of this compound in a solvent like water would provide insights into:

Solvation structure: How solvent molecules arrange themselves around the solute molecule. The oxygen atoms of this compound are expected to act as hydrogen bond acceptors, forming hydrogen bonds with water molecules.

Dynamics: The translational and rotational motion of the solute and solvent molecules.

Intermolecular forces: The nature and strength of the van der Waals and electrostatic interactions between the solute and solvent.

MD simulations have been used to study the intermolecular interactions of other cyclic ethers, such as 1,4-dioxane, in aqueous solutions. researchgate.net These studies have provided a detailed picture of the hydrogen bonding network and the influence of the solute on the structure of water. Similar simulations for this compound would be valuable for understanding its behavior in solution.

Spectroscopic and Analytical Methodologies in 2,2 Dimethoxy 1,3 Dioxolane Research

In-situ Reaction Monitoring Techniques

In-situ, or real-time, monitoring provides a dynamic view of a chemical reaction as it happens, offering invaluable insights into reaction kinetics and mechanisms. By observing the concentration changes of reactants, intermediates, and products over time without disturbing the reaction system, researchers can develop a comprehensive understanding of the transformation process.

Real-time Infrared (IR) spectroscopy is a powerful tool for kinetic analysis of reactions involving dioxolanes. By monitoring the characteristic vibrational frequencies of specific functional groups, it is possible to track the progress of a reaction in real-time. For instance, the formation of the C-O-C ether linkages in the dioxolane ring can be followed by observing the appearance and growth of their corresponding absorption bands in the mid-IR region.

Techniques such as time-resolved mid-infrared quantum cascade laser (QCL) absorption spectroscopy offer high spectral and temporal resolution, making them suitable for measuring the kinetics of fast reactions involving reactive intermediates. copernicus.org These methods provide the data necessary to calculate key kinetic parameters, as outlined in the table below.

| Kinetic Parameter | Description | Method of Determination from IR Data |

|---|---|---|

| Rate Constant (k) | A proportional constant that relates the rate of a reaction to the concentration of reactants. | Calculated from the change in absorbance of a characteristic peak over time, using the Beer-Lambert law. |

| Reaction Order | The relationship between the rate of a reaction and the concentration of a species. | Determined by analyzing how the reaction rate changes with varying initial concentrations of reactants. |

| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | Obtained by measuring the rate constant at different temperatures and applying the Arrhenius equation. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the mechanistic elucidation of chemical reactions. nih.gov It provides detailed information about the molecular structure and connectivity of compounds in solution, allowing for the unambiguous identification of reactants, intermediates, and products. Both ¹H and ¹³C NMR are routinely used for this purpose. longdom.org

In the context of 2,2-dimethoxy-1,3-dioxolane research, NMR can be used to:

Confirm Product Structure: The chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra provide a definitive fingerprint of the molecular structure. longdom.orgresearchgate.net

Identify Intermediates: By acquiring NMR spectra at various points during a reaction (or by using techniques to trap reactive intermediates), it is possible to identify transient species that are crucial to the reaction mechanism.

Determine Stereochemistry: NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry of substituents on the dioxolane ring.

Quantify Reaction Components: Through the integration of NMR signals relative to an internal standard, the concentration of different species in the reaction mixture can be determined, providing kinetic data. nih.gov

For example, in the synthesis of various 1,3-dioxolanes, ¹H NMR spectroscopy was used to determine the yield of the final products. nih.gov Isotopic labeling studies, often analyzed by NMR, can also provide profound mechanistic insights by tracking the fate of specific atoms throughout a reaction pathway, as has been demonstrated in studies of related compounds like solketal. researchgate.net

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Information Provided |

|---|---|---|---|

| ¹H | Ring CH₂ (O-CH₂-CH₂-O) | 3.5 - 4.5 | Confirms the presence of the dioxolane ring backbone. |

| ¹H | Substituent Protons (e.g., at C2) | Varies widely | Identifies the groups attached to the dioxolane ring. |

| ¹³C | Ring CH₂ (O-CH₂-CH₂-O) | 60 - 75 | Carbon fingerprint of the dioxolane backbone. |

| ¹³C | Acetal (B89532)/Ketal Carbon (O-C-O) | 90 - 120 | Characteristic signal for the C2 carbon, confirming the cyclic acetal/ketal structure. |

Advanced Characterization of Dioxolane Intermediates and Products

The complete characterization of dioxolane intermediates and products often requires a combination of spectroscopic techniques. Beyond standard NMR and IR, methods such as mass spectrometry (MS) and Raman spectroscopy provide complementary structural information.

Mass Spectrometry (MS): MS provides the mass-to-charge ratio of ionized molecules, allowing for the determination of the molecular weight of the product and its fragments. This data is crucial for confirming the identity of the synthesized compound. chemicalbook.com

Raman Spectroscopy: As a complementary vibrational spectroscopy technique to IR, Raman spectroscopy is particularly useful for observing symmetric vibrations and can be used for in-situ monitoring, especially in aqueous reaction media. chemrxiv.org

Elemental Analysis: This technique determines the mass fractions of elements (carbon, hydrogen, oxygen) in a compound, which can be used to confirm its empirical formula. nih.gov

The structural elucidation of the related compound 2-methoxy-1,3-dioxolane (B17582) involved a combined approach using FT-IR, FT-Raman, and NMR spectroscopy, where experimental data was compared with theoretical data from computational studies to achieve a complete assignment of spectral features. longdom.org

Chromatographic Techniques for Reaction Mixture Analysis

Chromatography is essential for the separation, identification, and quantification of individual components within a complex reaction mixture. For research involving this compound, both gas and liquid chromatography are widely employed.

Gas Chromatography (GC): GC is ideally suited for the analysis of volatile and thermally stable compounds like many dioxolanes. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it allows for the quantification and identification of reactants, products, and byproducts. nih.govrwth-aachen.de GC has been used to track the formation of dioxolane products from their starting materials over time. rwth-aachen.de It has also been applied to study the distribution of dioxolane derivatives between different liquid phases. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is used for less volatile or thermally sensitive compounds. For chiral dioxolanes, specialized chiral HPLC columns can be used to separate enantiomers and determine the enantiomeric excess of a stereoselective reaction. nih.gov

Advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) offer significantly higher resolving power, which is beneficial for analyzing very complex mixtures containing numerous isomers or trace impurities. dntb.gov.ua

Q & A

Q. What role does this compound play in designing stimuli-responsive polymers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.